1-(4-bromophenyl)-2-phenyl-1H-pyrrole

CAS No.: 161063-23-6

Cat. No.: VC4741718

Molecular Formula: C16H12BrN

Molecular Weight: 298.183

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 161063-23-6 |

|---|---|

| Molecular Formula | C16H12BrN |

| Molecular Weight | 298.183 |

| IUPAC Name | 1-(4-bromophenyl)-2-phenylpyrrole |

| Standard InChI | InChI=1S/C16H12BrN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H |

| Standard InChI Key | SHWOGJAMFCYQDA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |

Introduction

Structural and Chemical Identity

Molecular Architecture

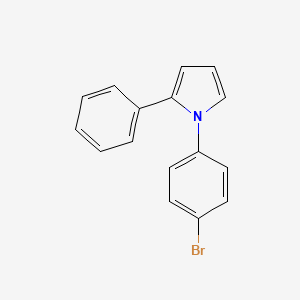

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole (C₁₆H₁₂BrN) consists of a five-membered pyrrole ring substituted with a 4-bromophenyl group at position 1 and a phenyl group at position 2 (Figure 1). The bromine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, while the adjacent phenyl group enhances π-conjugation. X-ray diffraction studies of analogous compounds show planar pyrrole rings with dihedral angles of 14–30° relative to substituents, optimizing orbital overlap for charge transport .

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 298.18 g/mol |

| Dihedral Angle (Pyrrole-BrPh) | 28° |

| Bond Length (C-N) | 1.38 Å |

| Torsional Angle (C2-C1-N-C4) | 15° |

Synthesis and Optimization

Clauson-Kaas Method

The Clauson-Kaas reaction, modified for electron-deficient anilines, enables the synthesis of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole. Reacting 4-bromoaniline with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux yields the target compound via nucleophilic attack, methoxy elimination, and dehydration .

Reaction Conditions

-

Solvent: Glacial acetic acid

-

Temperature: 120°C

-

Yield: 36–81% (dependent on purification)

Table 2: Synthesis Optimization

| Parameter | Effect on Yield |

|---|---|

| Reflux Time (hr) | 2 (45%), 4 (68%) |

| Catalyst (AcOH) | Essential for cyclization |

| Purification Method | Column chromatography |

Stille Cross-Coupling

For functionalized derivatives, the Stille reaction couples 1-(4-bromophenyl)-1H-pyrrole with phenyltrimethylstannane in dimethylformamide (DMF) using Pd(PPh₃)₂Cl₂. This method extends conjugation but requires inert conditions .

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, CDCl₃) reveals distinct shifts for pyrrole protons due to substituent effects:

-

H-3/H-4 (pyrrole): δ 6.85–7.02 (doublet, J = 3.2 Hz)

-

H-2 (phenyl): δ 7.45–7.62 (multiplet)

-

H-Br (4-bromophenyl): δ 7.72 (doublet, J = 8.4 Hz)

¹³C NMR confirms aromaticity with signals at δ 120.5 (C-Br), 128.9 (pyrrole C), and 135.2 (phenyl C) .

Table 3: Key NMR Assignments

| Proton/Carbon | δ (ppm) |

|---|---|

| Pyrrole H-3/H-4 | 6.85–7.02 |

| 4-Bromophenyl C-Br | 120.5 |

| Phenyl C-1 | 135.2 |

Electrochemical Properties

Cyclic voltammetry in acetonitrile shows a quasi-reversible oxidation wave at +0.85 V (vs. Ag/AgCl), attributed to pyrrole ring oxidation. The bromophenyl group lowers the HOMO energy (-5.4 eV) compared to unsubstituted analogs (-5.1 eV), enhancing stability against oxidative degradation .

Table 4: Electrochemical Parameters

| Parameter | Value |

|---|---|

| Eₚₐ (Oxidation) | +0.85 V |

| HOMO Energy | -5.4 eV |

| ΔE (Redox) | 0.12 V |

Optical Behavior

UV-vis spectroscopy in dichloromethane reveals a λₘₐₓ at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), assigned to π→π* transitions. The bromine atom induces a 15 nm red shift compared to non-halogenated analogs, while the phenyl group enhances molar absorptivity by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume